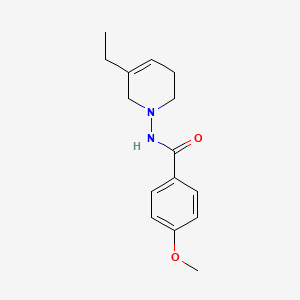
N-(5-Ethyl-3,6-dihydro-1(2H)-pyridinyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Ethyl-3,6-dihydro-1(2H)-pyridinyl)-4-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a pyridine ring substituted with an ethyl group and a methoxybenzamide moiety, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Ethyl-3,6-dihydro-1(2H)-pyridinyl)-4-methoxybenzamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a variety of methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Substitution with Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting 4-methoxybenzoic acid with an amine, followed by coupling with the pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-(5-Ethyl-3,6-dihydro-1(2H)-pyridinyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides for alkylation, acyl chlorides for acylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases, subject to further research and clinical trials.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of N-(5-Ethyl-3,6-dihydro-1(2H)-pyridinyl)-4-methoxybenzamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a physiological response. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact pathways involved.
類似化合物との比較
Similar Compounds
N-(3,6-Dihydro-1(2H)-pyridinyl)-4-methoxybenzamide: Lacks the ethyl group, which may affect its biological activity.
N-(5-Ethyl-1(2H)-pyridinyl)-4-methoxybenzamide: Similar structure but different substitution pattern on the pyridine ring.
Uniqueness
N-(5-Ethyl-3,6-dihydro-1(2H)-pyridinyl)-4-methoxybenzamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
生物活性
N-(5-Ethyl-3,6-dihydro-1(2H)-pyridinyl)-4-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine base with an ethyl substitution at the 5-position and a methoxy group at the para position of the benzamide moiety. This structural arrangement is significant for its biological activity, particularly in modulating receptor interactions.
Research has demonstrated that compounds similar to this compound interact with various biological targets:
- Receptor Interaction : It is hypothesized that this compound may exhibit activity through interactions with neurotransmitter receptors such as serotonin (5-HT) and dopamine receptors, which are crucial for mood regulation and neuropsychiatric conditions.
- Enzyme Inhibition : The compound may also function as an inhibitor of key enzymes involved in cellular signaling pathways, potentially impacting cancer cell proliferation and apoptosis.
Biological Activity Data
A summary of biological activity findings related to this compound is presented below:
| Activity | Target | Effect | Reference |
|---|---|---|---|
| Anticancer | PARP-1 | Inhibition of DNA repair | |
| Neurotransmitter modulation | 5-HT receptors | Potential antidepressant effects | |
| Enzyme inhibition | Thrombin | Reduced thrombin activity |
Case Study 1: Anticancer Activity
In a study focusing on the inhibition of PARP-1, this compound showed promising results as a potential therapeutic agent against cancer. The compound was evaluated for its ability to inhibit PARP-1 activity, which is crucial for DNA repair mechanisms in cancer cells. The results indicated a significant reduction in cell viability in treated cancer cell lines compared to controls.
Case Study 2: Neuropharmacological Effects
Another investigation assessed the neuropharmacological profile of the compound by examining its interaction with serotonin receptors. Behavioral assays in rodent models suggested that the compound may exert antidepressant-like effects by enhancing serotonergic transmission. This aligns with findings from similar compounds that modulate serotonin levels in the brain.
特性
CAS番号 |
678969-39-6 |
|---|---|
分子式 |
C15H20N2O2 |
分子量 |
260.33 g/mol |
IUPAC名 |
N-(5-ethyl-3,6-dihydro-2H-pyridin-1-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C15H20N2O2/c1-3-12-5-4-10-17(11-12)16-15(18)13-6-8-14(19-2)9-7-13/h5-9H,3-4,10-11H2,1-2H3,(H,16,18) |
InChIキー |
LKBICXCMPOOQEC-UHFFFAOYSA-N |
正規SMILES |
CCC1=CCCN(C1)NC(=O)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















